N-[2-(4-Isobutyryl-piperazin-1-yl)-phenyl]-4-methyl-benzamide
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Overview
Description
4-methyl-N-[2-[4-(2-methyl-1-oxopropyl)-1-piperazinyl]phenyl]benzamide is a member of benzamides.
Scientific Research Applications
Capillary Electrophoresis of Related Compounds
A study by Ye et al. (2012) developed nonaqueous capillary electrophoretic separation for substances related to imatinib mesylate and its derivatives, including compounds similar to N-[2-(4-Isobutyryl-piperazin-1-yl)-phenyl]-4-methyl-benzamide.
Bioactivity of Benzamide Derivatives
Khatiwora et al. (2013) synthesized and studied the bioactivity of various benzamides, including those structurally related to this compound, highlighting their potential in biological applications.
Metabolism of Flumatinib
Gong et al. (2010) examined the metabolism of flumatinib, a drug structurally similar to this compound, in chronic myelogenous leukemia patients, providing insights into the metabolic pathways of similar compounds (Gong et al., 2010).
Structure-Affinity Relationship in Dopamine Ligands
Leopoldo et al. (2002) explored the structure-affinity relationships of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, compounds related to this compound, for their potential as dopamine ligands (Leopoldo et al., 2002).
Anticancer and Antiviral Activities of Piperazine Derivatives
Reddy et al. (2013) and Boddu et al. (2018) investigated the anticancer and antiviral activities of piperazine derivatives, which are structurally related to this compound, showing the potential of these compounds in therapeutic applications (Reddy et al., 2013), (Boddu et al., 2018).
Anti-Malarial Potential
Cunico et al. (2009) studied the structures of piperazine derivatives with anti-malarial activity, providing insights into the potential use of similar compounds in anti-malarial treatments (Cunico et al., 2009).
Antidiabetic Properties
Le Bihan et al. (1999) identified piperazine derivatives as promising antidiabetic compounds, which may inform the research on related compounds like this compound (Le Bihan et al., 1999).
Synthesis and Characterization for Various Applications
Bhat et al. (2018) and Kumar et al. (2017) focused on the synthesis and characterization of piperazine derivatives for potential applications in medicinal chemistry, underlining the versatility of these compounds in drug development (Bhat et al., 2018), (Kumar et al., 2017).
Properties
Molecular Formula |
C22H27N3O2 |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
4-methyl-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C22H27N3O2/c1-16(2)22(27)25-14-12-24(13-15-25)20-7-5-4-6-19(20)23-21(26)18-10-8-17(3)9-11-18/h4-11,16H,12-15H2,1-3H3,(H,23,26) |
InChI Key |
IGHRTZWXWJQQTP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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